molecular formula C8H8FN3 B13613354 Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro-

Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro-

Cat. No.: B13613354
M. Wt: 165.17 g/mol
InChI Key: DIFZTEFRTZNMEK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of the imidazo[1,2-a]pyridine scaffold in this compound makes it a significant molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-3-methanamine,8-fluoro- typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . Another method involves multicomponent reactions (MCRs) that allow for the rapid synthesis of complex molecules .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine derivatives often employs solvent- and catalyst-free synthesis under microwave irradiation . This method is advantageous due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, iodine, and various oxidizing agents . Reaction conditions often involve microwave irradiation and solvent-free environments to enhance reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific functionalization strategy employed. For example, radical reactions can yield a variety of substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-3-methanamine,8-fluoro- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine act as covalent inhibitors by targeting specific proteins involved in disease pathways . The exact mechanism can vary depending on the specific functional groups and the biological target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro- stands out due to its unique combination of the imidazo[1,2-a]pyridine scaffold and the 8-fluoro substitution, which can enhance its biological activity and chemical reactivity.

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

(8-fluoroimidazo[1,2-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C8H8FN3/c9-7-2-1-3-12-6(4-10)5-11-8(7)12/h1-3,5H,4,10H2

InChI Key

DIFZTEFRTZNMEK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)F)CN

Origin of Product

United States

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